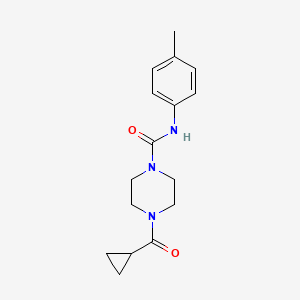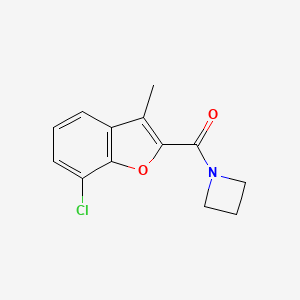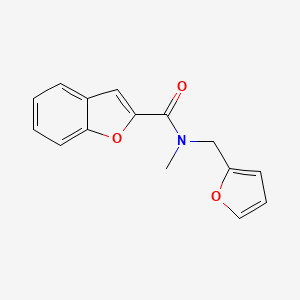
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a chemical compound with a molecular formula C17H21N3O2. It is also known as CPP or CPP-115. This compound has been studied extensively for its potential therapeutic uses in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
CPP-115 has been studied extensively for its potential therapeutic uses in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Mechanism of Action
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. This mechanism of action is similar to that of other drugs used to treat anxiety and epilepsy, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which can have a calming and anti-anxiety effect. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, CPP-115 has been shown to increase the release of dopamine in the brain, which can have a positive effect on mood and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using CPP-115 in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows for smaller doses to be used, which can reduce the risk of side effects. However, one limitation of using CPP-115 is its potential for off-target effects. Because it interacts with multiple neurotransmitter systems in the brain, it can have unintended effects on behavior and physiology.
Future Directions
There are several future directions for research on CPP-115. One area of interest is its potential as a treatment for anxiety and other psychiatric disorders. Another area of interest is its potential as a treatment for epilepsy. Additionally, researchers are interested in exploring the potential of CPP-115 as a tool for studying the role of GABA in the brain. Finally, there is interest in developing more selective GABA aminotransferase inhibitors that can target specific subtypes of the enzyme, which could lead to more targeted and effective therapies.
Synthesis Methods
CPP-115 can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenamine with cyclopropanecarbonyl chloride to form 4-(cyclopropanecarbonyl)aniline. This intermediate can then be reacted with piperazine-1-carboxylic acid to form CPP-115. Another method involves the reaction of 4-methylbenzenamine with cyclopropanecarbonyl isocyanate to form N-(4-methylphenyl)cyclopropanecarboximidoyl chloride. This intermediate can then be reacted with piperazine to form CPP-115.
properties
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-2-6-14(7-3-12)17-16(21)19-10-8-18(9-11-19)15(20)13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNXNGNLYZFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)



![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
